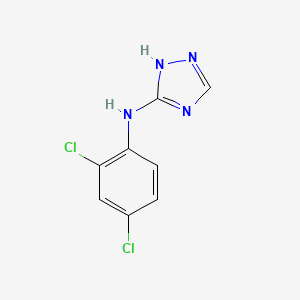
6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms
作用機序
Target of Action
The primary target of the compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes .
Mode of Action
The compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with NAMPT, inhibiting its function . This inhibition disrupts the biosynthesis of NAD, affecting the energy metabolism and cellular signaling processes that rely on this coenzyme .
Biochemical Pathways
The inhibition of NAMPT by 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine affects the NAD-dependent pathways . NAD is involved in numerous hydride transfer reactions, which are integral to energy metabolism and cellular signaling . The disruption of these pathways can have downstream effects on various biological processes.
Result of Action
The molecular and cellular effects of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine’s action primarily involve the disruption of NAD-dependent processes . By inhibiting NAMPT and subsequently reducing NAD levels, the compound can affect energy metabolism and cellular signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Substitution Reaction: The chlorine atom on the triazine ring is substituted with 4-methoxyaniline in the presence of a base like sodium hydroxide or potassium carbonate. This step is often performed at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the triazine ring.
Oxidation and Reduction: While the triazine ring is relatively stable, the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Amines and carboxylic acids.
科学的研究の応用
Chemistry
In chemistry, 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its triazine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and proteins, which can be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.
類似化合物との比較
Similar Compounds
6-chloro-N,N’-bis(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with hydroxy groups instead of methoxy groups.
6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its hydroxy and amino analogs, which may have different solubility and binding characteristics.
特性
IUPAC Name |
6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEPFYKTOBUIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide](/img/structure/B2699562.png)
![6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
![2-chloro-N-{3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl}propanamide](/img/structure/B2699565.png)



![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)
![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)

![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)
